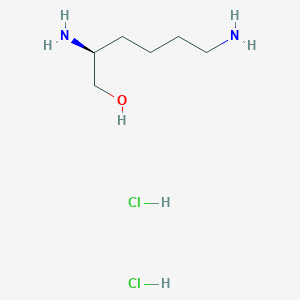
N-propyl-2-phenylethylamine hydrochloride
Overview
Description
“N-propyl-2-phenylethylamine hydrochloride” is a derivative of phenethylamine, a natural monoamine alkaloid . It’s a compound that has a phenethylamine backbone, meaning it’s formed by replacing one or more hydrogen atoms in the phenethylamine core structure with substituents .
Molecular Structure Analysis
Phenethylamine, the core structure, is a primary amine. The amino-group is attached to a benzene ring through a two-carbon, or ethyl group . The specific molecular structure of “N-propyl-2-phenylethylamine hydrochloride” would include additional modifications to this base structure.Chemical Reactions Analysis
Phenethylamine and its derivatives are known to undergo various chemical reactions. For instance, phenethylamine has been shown to react with ninhydrin to form a benzo-fused spiroheterocyclic, a pyrrole, a 2-amino-1,3-indandione dimerisation-dehydrogenation product, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-propyl-2-phenylethylamine hydrochloride” would be similar to those of phenethylamine. Phenethylamine is a colourless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether . Its density is 0.964 g/ml and its boiling point is 195 °C .Scientific Research Applications
- The 2-phenethylamine motif is widely present in nature, from simple open-chain structures to more complex polycyclic arrangements. Endogenous catecholamines like dopamine, norepinephrine, and epinephrine contain this motif and play critical roles in dopaminergic neurons, affecting voluntary movement, stress, and mood .
- Researchers have explored open-chain, flexible alicyclic amine derivatives of 2-phenethylamine in key therapeutic targets. These compounds serve as medicinal chemistry hits and appealing screening compounds .
- N-propyl-2-phenylethylamine hydrochloride acts as a central nervous system stimulant. It shares structural similarities with amphetamines and catecholamines, which are known for their stimulating effects .
- The compound may influence neurotransmitter levels by affecting enzymes such as dopamine β-hydroxylase (DBH). DBH controls the conversion of dopamine to norepinephrine in various neuron types .
- Researchers can explore the binding of N-propyl-2-phenylethylamine hydrochloride to various receptors, including adrenoceptors, dopamine receptors (DAT), serotonin receptors (5-HT), and sigma receptors. Understanding these interactions can guide drug design and selectivity .
- The 2-phenethylamine scaffold is also associated with recreational use. A long list of alkaloids containing this moiety has been used as “designer drugs,” contributing to drug abuse-related conditions .
Medicinal Chemistry and Therapeutic Targets
Central Nervous System Stimulation
Neurotransmitter Modulation
Receptor Binding and Drug Design
Designer Drugs and Recreational Use
Synthetic Methods and Chemical Reactions
Mechanism of Action
Target of Action
N-propyl-2-phenylethylamine hydrochloride, also known as (2-phenylethyl)(propyl)amine hydrochloride, is a derivative of phenethylamine . Phenethylamine primarily targets trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . It also interacts with other targets such as primary amine oxidase and trypsin-1 and trypsin-2 .
Mode of Action
Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction results in the regulation of neurotransmitter release and reuptake, affecting the overall neurotransmission process.
Pharmacokinetics
The pharmacokinetic properties of phenethylamine involve its metabolism primarily by monoamine oxidase B (MAO-B) . Other enzymes such as MAO-A, SSAOs (AOC2 & AOC3), PNMT, AANAT, and FMO3 are also involved . The compound is excreted through the kidneys .
Safety and Hazards
Phenethylamine and its derivatives can pose safety hazards. Phenethylamine is classified as a combustible liquid that is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle these compounds with care, using appropriate personal protective equipment and following safe laboratory practices .
Future Directions
Research into phenethylamines and their derivatives continues to be a vibrant field, with potential applications in medicinal chemistry . Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .
properties
IUPAC Name |
N-(2-phenylethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-2-9-12-10-8-11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTVSGWMCPAPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-2-phenylethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3076800.png)
![2-Benzyl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B3076811.png)





![4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3076847.png)


